molecular formula C27H36N2O4 B1437773 Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester CAS No. 660848-91-9

Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester

Cat. No.: B1437773
CAS No.: 660848-91-9
M. Wt: 452.6 g/mol
InChI Key: RDKAACDNLFKXSJ-YJDKGBRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester” is a chemical compound with the molecular formula C27H36N2O4 . It is not intended for human or veterinary use and is used for research purposes. The compound is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a glycine residue, a phenylpropyl group, and a 3,4-dimethyl-1-piperidinyl group . The compound has three defined stereocenters .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 452.6 g/mol. Its physical and chemical properties include a density of 1.2±0.1 g/cm3, a boiling point of 684.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It also has an enthalpy of vaporization of 105.4±3.0 kJ/mol and a flash point of 367.5±31.5 °C . The compound has a molar refractivity of 119.8±0.3 cm3, six hydrogen bond acceptors, three hydrogen bond donors, and eight freely rotating bonds .

Scientific Research Applications

Chemical Modification and Biopolymer Applications The chemical modification of xylan, a polysaccharide, creates biopolymer ethers and esters with unique properties influenced by the functional groups, degree, and pattern of substitution. For instance, xylan derivatives like xylan esters have been synthesized with various acids, including furan- and pyroglutamic acid, and used as drug delivery mechanisms due to their ability to form spherical nanoparticles suitable for this purpose. Cationic xylan derivatives are proposed for applications like paper strength additives, flocculation aids, and antimicrobial agents, indicating a broad spectrum of industrial and medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Metabolic Pathways and Health Implications Research on glycine betaine (GB) indicates its significant role beyond being a mere osmolyte. GB, synthesized from choline and found in certain foods, plays a crucial role as a cytoprotector and is involved in the metabolism of ethanol, lipids, carbohydrates, and proteins. It modulates enzymes, transcription factors, and gene expression, which shows its integral role in the metabolic pathways and its potential implications for health and disease management (Figueroa-Soto & Valenzuela-Soto, 2018).

Environmental and Agricultural Insights Studies have focused on glyphosate, or N-phosphomethyl(glycine), and its impacts on the environment and health. Glyphosate, used extensively as a herbicide, has been linked to health risks, including its classification as "probably carcinogenic" to humans by the International Agency for Research on Cancer (IARC). Research highlights the need for comprehensive studies to understand the health risks associated with glyphosate, the effects of its widespread use on microbial communities, and the potential link to antibiotic resistance. This calls for a holistic review of glyphosate's use and its impact on health and the environment (Van Bruggen et al., 2018).

Properties

IUPAC Name

ethyl 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25(31)17-28-26(32)22(15-21-9-6-5-7-10-21)19-29-14-13-27(3,20(2)18-29)23-11-8-12-24(30)16-23/h5-12,16,20,22,30H,4,13-15,17-19H2,1-3H3,(H,28,32)/t20?,22?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKAACDNLFKXSJ-YJDKGBRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CC[C@@](C(C2)C)(C)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Reactant of Route 2
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Reactant of Route 3
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Reactant of Route 5
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Reactant of Route 6
Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester

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